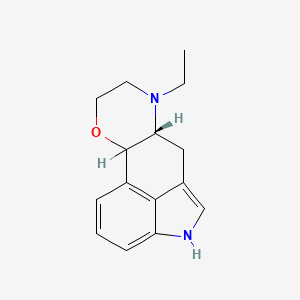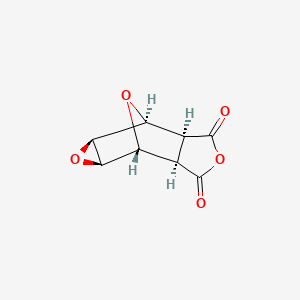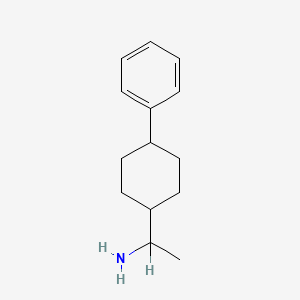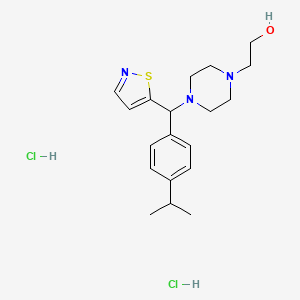
2-(4-甲基哌嗪-1-基)乙胺
描述
Synthesis Analysis
The synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine derivatives involves several key methodologies. A practical approach is the direct reductive alkylation of 1-methylpiperazine, yielding high efficiency and scalability for industrial applications. This method has been applied in the synthesis of key precursors for significant drugs like imatinib, demonstrating its relevance in pharmaceutical manufacturing (Koroleva et al., 2012). Another reported synthesis route involves nucleophilic substitution reactions, highlighting the compound's versatility in chemical transformations (Mishriky & Moustafa, 2013).
Molecular Structure Analysis
The molecular structure of 2-(4-Methylpiperazin-1-yl)ethanamine derivatives has been extensively characterized through various analytical techniques. Crystal and molecular structure analyses reveal significant insights into the compound's conformational preferences and intermolecular interactions. For instance, structural characterization studies using X-ray crystallography have provided detailed insights into the geometrical arrangement and molecular packing of derivatives, facilitating a better understanding of their chemical behavior and interaction potentials (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
2-(4-Methylpiperazin-1-yl)ethanamine participates in a variety of chemical reactions, underpinning its role in the synthesis of complex molecules. It undergoes nucleophilic substitution reactions, acylation, and alkylation, showcasing its chemical versatility. The compound's reactivity has been exploited in the creation of derivatives with anticancer, antibacterial, and analgesic activities, among others. Its ability to form stable structures with diverse functional groups highlights its utility in drug synthesis and design (Mishriky & Moustafa, 2013); (Karczmarzyk & Malinka, 2008).
科学研究应用
DNA结合和细胞毒性研究
2-(4-甲基哌嗪-1-基)乙胺及其衍生物已在DNA结合和细胞毒性方面进行了探索。包括该化合物的类似物在内的三牙配体的Cu(II)配合物显示出显著的DNA结合倾向,并在结合时引起DNA的轻微结构变化。这些配合物对不同癌细胞系表现出低毒性,IC(50)值范围从37到156μM,表明在癌症研究和治疗中具有潜力(Kumar et al., 2012)。
对学习和记忆的影响
对2-(4-甲基哌嗪-1-基)乙胺衍生物的研究显示了它们在改善学习和记忆方面的潜力。像促进记忆No.5和促进记忆No.6这样的衍生物已在小鼠中进行了测试,用于评估其对记忆重建功能的影响,在记忆测试中显示出减少错误频率和改善潜伏期的有希望的结果(Zhang Hong-ying, 2012)。
合成生物胺的非苯环类似物
该化合物已被用于合成2-(4-芴基)乙胺衍生物,这些衍生物是生物活性胺的非苯环类似物。这些衍生物已被表征为具有潜在生物活性,表明2-(4-甲基哌嗪-1-基)乙胺在合成具有潜在生物意义的新化合物方面的多功能性(Kurokawa, 1983)。
组胺H1受体配体的合成
这种化学物质已参与合成新的作为组胺H1受体拮抗剂的衍生物。这些衍生物显示出不同的H1-拮抗活性,有助于了解组胺受体结合和拮抗所需的结构要求(Walczyński等,1999)。
抗癌活性研究
已合成并评估了2-(4-甲基哌嗪-1-基)乙胺的各种衍生物的抗癌活性。像1-(4-二芳基甲基哌嗪-1-基)-2-(1H-吲哚-3-基)乙烷-1,2-二酮衍生物等化合物已被发现对不同癌细胞系表现出中等至强的抗增殖活性,进一步突显了该化合物在癌症研究中的潜力(Jiang et al., 2016)。
安全和危害
作用机制
Target of Action
2-(4-Methylpiperazin-1-yl)ethanamine is a N-alkylpiperazine . It is a piperazine molecule substituted by a methyl and a 2-aminoethyl group at the N atoms
Mode of Action
As a n-alkylpiperazine, it may interact with its targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
It is known to be a metabolite in humans , suggesting it may be involved in metabolic reactions.
Pharmacokinetics
Its metabolism and excretion would depend on various factors including its chemical structure and the individual’s metabolic enzymes .
Result of Action
As a human metabolite , it may play a role in various physiological processes.
Action Environment
The action, efficacy, and stability of 2-(4-Methylpiperazin-1-yl)ethanamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and temperature . .
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3/c1-9-4-6-10(3-2-8)7-5-9/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWUDHPKGOIDIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239420 | |
| Record name | 4-Methylpiperazine-1-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)ethanamine | |
CAS RN |
934-98-5 | |
| Record name | 2-(4-Methylpiperazin-1-yl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylpiperazine-1-ethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylpiperazine-1-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methylpiperazine-1-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.088 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLPIPERAZINE-1-ETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79BOY08I2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(4-methyl-1-piperazinyl)ethanamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-[(1R,2R,3S,5S)-3-fluoro-5-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1211655.png)

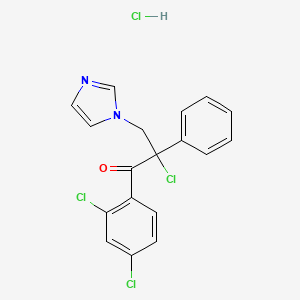


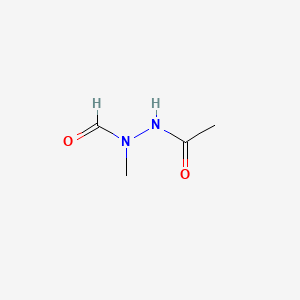
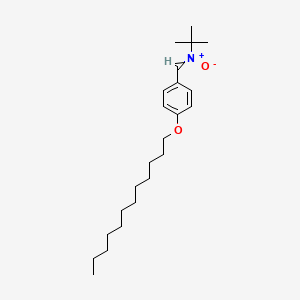
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1211666.png)
